molecular formula C20H17N7O4 B2689408 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396856-43-1

2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2689408
CAS No.: 1396856-43-1
M. Wt: 419.401
InChI Key: PVHRVWJFZCALBY-UHFFFAOYSA-N
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Description

2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This compound acts as a potent ATP-competitive inhibitor , binding to the kinase domain and effectively blocking downstream signaling pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival. Its high selectivity profile makes it an invaluable chemical probe for dissecting the complex roles of FGFR signaling in cancer research , particularly in studies investigating tumor types driven by FGFR amplifications, mutations, or fusions. Researchers utilize this compound in vitro and in vivo to explore mechanisms of oncogenesis, evaluate potential therapeutic strategies, and understand resistance mechanisms in preclinical models. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O4/c1-3-29-15-6-4-5-13(9-15)18-22-17(30-25-18)11-27-20(28)26-8-7-14(10-16(26)23-27)19-21-12(2)24-31-19/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHRVWJFZCALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic molecule that exhibits significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The initial step often includes the cyclization of hydrazides with carboxylic acids or their derivatives.
  • Introduction of Substituents : Various substituents are introduced to enhance the biological activity.
  • Final Cyclization : The compound is finalized through cyclization processes involving triazole and pyridine derivatives.

Anticancer Activity

Research indicates that derivatives containing oxadiazole and triazole moieties demonstrate significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) with IC50 values ranging from 5.55 μM to 35.58 μM .
CompoundCell LineIC50 (μM)
5aHepG235.58
10cHCT1165.55
10cMCF72.86

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • Mechanism : It is believed that the interaction with microbial DNA and proteins leads to inhibition of growth and proliferation.

Anti-inflammatory Effects

Studies suggest that this compound can modulate inflammatory pathways:

  • Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By binding to enzymes associated with cancer progression and inflammation.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that it induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • EGFR-TK Inhibitors : New oxadiazole derivatives have been synthesized and tested as EGFR-TK inhibitors with substantial antiproliferative activity against cancer cells .
  • Hybridization Strategies : Research employing hybridization strategies has resulted in compounds that outperform existing drugs in terms of potency against specific cancer types .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing oxadiazole and triazole moieties demonstrate significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) with IC50 values ranging from 5.55 μM to 35.58 μM.
CompoundCell LineIC50 (μM)
5aHepG235.58
10cHCT1165.55
10cMCF72.86

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. It is believed that the interaction with microbial DNA and proteins leads to inhibition of growth and proliferation.

Anti-inflammatory Effects

Studies suggest that this compound can modulate inflammatory pathways:

  • Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • EGFR-TK Inhibitors : New oxadiazole derivatives have been synthesized and tested as EGFR-TK inhibitors with substantial antiproliferative activity against cancer cells.
  • Hybridization Strategies : Research employing hybridization strategies has resulted in compounds that outperform existing drugs in terms of potency against specific cancer types.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below contrasts the target compound with structurally analogous derivatives reported in the literature:

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivities Reference
Target Compound Triazolo[4,3-a]pyridine 3-Ethoxyphenyl, 3-methyl-oxadiazole 433.43 Not yet reported (synthetic intermediate)
[7-(3-Methyl-oxadiazol-yl]acetic acid Triazolo[4,3-a]pyridine Acetic acid 275.22 Intermediate for pharmaceutical synthesis
5-Acetonyl-3-phenyl-1,2,4-oxadiazole (2a) 1,2,4-Oxadiazole Phenyl, acetonyl 218.23 Precursor for multi-component cycloadditions
Triazole derivatives (e.g., 10a-l) Bi-1,2,4-triazole Aryl, thioxo, methyl ~250–300 Anticancer, antiviral, bacteriostatic
Triazole–pyrazole hybrids (e.g., 17j, 18j) Triazole-pyrazole Cyanobenzyl, diisopropyltriazenyl ~350–400 Synthetic versatility, pending bioactivity
Key Observations:

Compared to triazole-pyrazole hybrids (e.g., 17j), the dual oxadiazole substituents in the target may enhance metabolic stability but reduce aqueous solubility .

Substituent Effects :

  • The 3-ethoxyphenyl group increases lipophilicity (clogP ~3.5 estimated) compared to methyl or acetic acid substituents, which could improve membrane permeability but limit solubility .
  • The 3-methyl-oxadiazole group may reduce steric hindrance relative to bulkier substituents (e.g., diisopropyltriazenyl in 17j), facilitating target engagement .

Bioactivity Potential (Inferred from Analogues)

  • Anticancer/Antiviral Activity : Triazole derivatives (e.g., 10a-l) show IC50 values in the µM range against cancer cell lines, attributed to intercalation or enzyme inhibition. The target’s ethoxyphenyl group may enhance DNA interaction .
  • Antimicrobial Potential: 1,2,4-Oxadiazoles are known for bacteriostatic effects. The methyl-oxadiazole moiety in the target could mimic electron-deficient regions in bacterial enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s core structure combines oxadiazole and triazolopyridine moieties, which are typically synthesized via cyclization reactions. For example, triazole derivatives are often prepared using 1,3-dipolar cycloaddition of azides and alkynes, while oxadiazoles can be formed via dehydrative cyclization of acylhydrazides . Key parameters include solvent choice (e.g., ethanol for solubility and reflux conditions), reaction time (e.g., 12 hours for complete conversion), and stoichiometric ratios of precursors. Optimization may involve adjusting temperature gradients or catalytic additives (e.g., acetic acid for protonation) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., amino group interactions in triazole rings) .
  • HPLC-MS for purity assessment and detection of byproducts.
  • X-ray crystallography to resolve planar fused-ring systems and validate molecular geometry, as demonstrated in similar triazolo-pyrimidine derivatives .
  • FT-IR to identify functional groups like oxadiazole C=N stretches (~1600 cm⁻¹) .

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer : Stability is influenced by substituent reactivity. For example, oxadiazole rings are prone to hydrolysis under acidic/basic conditions. Store the compound in inert atmospheres (argon) at –20°C to prevent oxidation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s enzyme inhibition or antitumor activity?

  • Methodological Answer : Adopt a tiered approach:

  • In vitro assays : Use enzyme-specific fluorogenic substrates (e.g., kinase assays with ATP analogs) or cell viability assays (MTT/XTT) against cancer cell lines. Include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxyphenyl vs. methyl groups) to assess their impact on bioactivity. Compare results with triazole-thiol analogs showing enhanced activity in similar scaffolds .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase) and guide rational design .

Q. How should conflicting data on biological activity be resolved (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Standardize protocols:

  • Replicate assays with identical cell lines/passage numbers.
  • Validate compound purity via orthogonal methods (e.g., LC-MS vs. elemental analysis).
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Cross-reference with published analogs, such as triazolothiadiazines, which show variability in activity depending on substituent electronegativity .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • Salt formation : Synthesize hydrochloride or sodium salts to enhance water solubility, as demonstrated with triazolothiadiazine-carboxylic acid derivatives .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to extend half-life and target-specific delivery .

Q. How can environmental impact assessments (e.g., ecotoxicity) be integrated into the research pipeline?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Abiotic studies : Analyze photodegradation in water/soil under UV light (λ = 254 nm) and measure partition coefficients (log P).
  • Biotic studies : Use model organisms (e.g., Daphnia magna for acute toxicity) and evaluate bioaccumulation potential via OECD Test Guideline 305.
  • Computational tools : Employ QSAR models to predict ecotoxicity endpoints from molecular descriptors.

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